molecular formula C20H19FN2O2S B2677672 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide CAS No. 923178-69-2

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide

Cat. No. B2677672
M. Wt: 370.44
InChI Key: MVZAIXXEUOZTDS-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-amino-2-(3-fluorophenyl)ethanethiol to form the intermediate compound 2-(3-methylphenoxy)-N-(2-thiazol-2-yl-ethyl)acetamide. This intermediate is then reacted with N-chloroacetyl chloride to form the final product.

Starting Materials
2-(3-methylphenoxy)acetic acid, 2-amino-2-(3-fluorophenyl)ethanethiol, N-chloroacetyl chloride

Reaction
Step 1: 2-(3-methylphenoxy)acetic acid is reacted with 2-amino-2-(3-fluorophenyl)ethanethiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate compound 2-(3-methylphenoxy)-N-(2-thiazol-2-yl-ethyl)acetamide., Step 2: The intermediate compound is then reacted with N-chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide., Overall reaction: 2-(3-methylphenoxy)acetic acid + 2-amino-2-(3-fluorophenyl)ethanethiol + N-chloroacetyl chloride + DCC + DMAP + TEA -> N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide + HCl + Dicyclohexylurea + CO2 + H2O

Mechanism Of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation, pain, and fever.

Biochemical And Physiological Effects

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant and neuroprotective properties. In addition, it has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide in lab experiments is its ability to inhibit the activity of COX-2 enzyme, which is involved in the production of prostaglandins that cause inflammation, pain, and fever. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide. One direction is to further investigate its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, future studies could focus on optimizing its use in lab experiments to improve its efficacy and reduce its limitations.

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been shown to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2S/c1-14-4-2-7-18(10-14)25-12-19(24)22-9-8-17-13-26-20(23-17)15-5-3-6-16(21)11-15/h2-7,10-11,13H,8-9,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZAIXXEUOZTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenoxy)acetamide

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